2,2-Dimethylchroman-8-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that coumarin derivatives, which share a similar structure to 2,2-dimethylchroman-8-carboxylic acid, have been studied extensively for their interaction with the enzyme aromatase . Aromatase is the main enzyme involved in the biosynthesis of estrogen from androgens , and it plays a significant role in estrogen-dependent breast cancer (EDBC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,2-Dimethylchroman-8-carboxylic acid involves the reaction of 2,2-dimethylchroman with n-butyllithium in diethyl ether. The reaction is carried out at room temperature, and the product is obtained after a series of purification steps . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylchroman-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the chroman ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethylchroman-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for other chroman derivatives.
Biology: The compound exhibits interesting biological activities, making it a subject of study in various biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
2,2-Dimethyl-6-chromanecarboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
2,2-Dimethyl-3,4-dihydro-2H-chromene-6-carboxylic acid: Another similar compound with slight structural variations.
Uniqueness: 2,2-Dimethylchroman-8-carboxylic acid is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties
Biological Activity
2,2-Dimethylchroman-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄O₂, characterized by a chroman backbone with a carboxylic acid functional group at the 8-position and two methyl groups at the 2-position. This specific structural arrangement contributes to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antifungal Activity : The compound has shown potential as an antifungal agent against several phytopathogenic fungi. Its mechanism typically involves the inhibition of enzymes critical for fungal cell wall synthesis and disruption of cellular membranes, leading to cell death.
- Anti-inflammatory Effects : Like other chroman derivatives, it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which can protect cells from oxidative stress .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, including those related to inflammation and fungal growth.
- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane integrity and function.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
4-Methylcoumarin | Coumarin core with methyl substitution | Known for its fluorescence properties |
7-Hydroxycoumarin | Hydroxy group at position 7 | Exhibits anticoagulant activity |
3-(4-Methylphenyl)chromone | Chromone structure with phenyl group | Potential anti-cancer properties |
The specific methyl substitutions and position of the carboxylic acid group in this compound may influence its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
- Antifungal Studies : Recent studies have indicated that derivatives of chroman compounds exhibit significant antifungal activity. For instance, a study demonstrated that certain chroman derivatives effectively inhibited the growth of Zymoseptoria tritici, a wheat pathogen .
- Anti-Leishmanial Activity : Research on structurally related compounds has shown promising results against Leishmania donovani, suggesting that modifications in the chroman structure can enhance biological efficacy .
- Multicomponent Synthesis : The application of multicomponent reactions (MCRs) has facilitated the rapid synthesis of biologically active compounds from chroman frameworks. This approach has been instrumental in developing new therapeutic agents with enhanced bioactivity .
Future Directions
Ongoing research is essential to explore the full potential of this compound. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into its mechanisms of action will provide insights into how this compound interacts with biological targets.
- Clinical Applications : Evaluating its efficacy in clinical settings will be crucial for determining its therapeutic potential.
- Structural Modifications : Further chemical modifications could lead to the development of more potent analogs with specific biological activities.
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-8-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-6-8-4-3-5-9(11(13)14)10(8)15-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNKZSZUCRDOIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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